4,4-Bis(methylsulfanyl)pent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Bis(methylsulfanyl)pent-1-ene is an organic compound with the molecular formula C7H14S2 It is characterized by the presence of two methylsulfanyl groups attached to the fourth carbon of a pentene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Bis(methylsulfanyl)pent-1-ene typically involves the reaction of 4-penten-1-ol with methylsulfanyl reagents under specific conditions. One common method is the use of methylsulfanyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4,4-Bis(methylsulfanyl)pent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides using reducing agents such as lithium aluminum hydride.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like thiolates.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4-Bis(methylsulfanyl)pent-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4-Bis(methylsulfanyl)pent-1-ene involves its interaction with molecular targets through its methylsulfanyl groups. These groups can participate in various chemical reactions, including nucleophilic attacks and redox reactions. The compound’s effects are mediated by its ability to modify the chemical environment and interact with specific pathways, such as oxidative stress pathways and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene: A major active metabolite of bisphenol A with significant biological activity.
3-Methyl-4,4-bis(methylsulfanyl)pent-1-ene: A structurally similar compound with different substitution patterns.
Uniqueness
4,4-Bis(methylsulfanyl)pent-1-ene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methylsulfanyl groups make it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
62418-88-6 |
---|---|
Molecular Formula |
C7H14S2 |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
4,4-bis(methylsulfanyl)pent-1-ene |
InChI |
InChI=1S/C7H14S2/c1-5-6-7(2,8-3)9-4/h5H,1,6H2,2-4H3 |
InChI Key |
XMAVBAPRFXOPAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C)(SC)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.